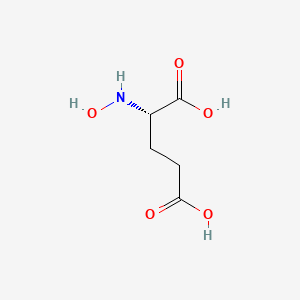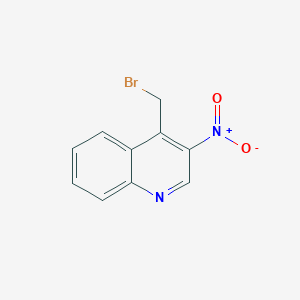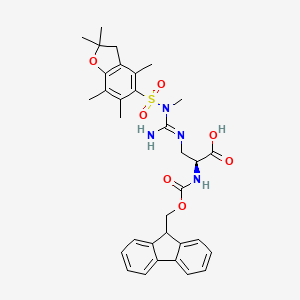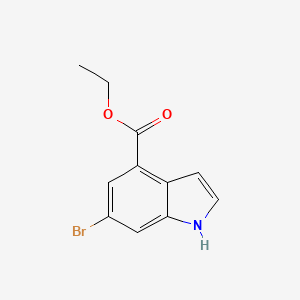
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl carbamate group attached to the benzofuran ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate typically involves multiple steps. One common approach is to start with the benzofuran core and introduce the aminomethyl group through a series of reactions. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amines.
Applications De Recherche Scientifique
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, influencing their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-aminobenzyl)carbamate
- tert-Butyl (4-aminophenethyl)carbamate
- tert-Butyl (5-aminopyridin-2-yl)carbamate
Uniqueness
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate is unique due to its benzofuran core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(aminomethyl)-1-benzofuran-4-yl]carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11-5-4-6-12-10(11)7-9(8-15)18-12/h4-7H,8,15H2,1-3H3,(H,16,17) |
Clé InChI |
RQDQUDCFFJPXPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)



![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)

phosphanium chloride](/img/structure/B13148488.png)
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)



![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)

